molecular formula C6H4F6N2O B2768432 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole CAS No. 2375258-69-6

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole

Cat. No.: B2768432
CAS No.: 2375258-69-6
M. Wt: 234.101
InChI Key: RWFCPNJJIXCLMN-UHFFFAOYSA-N
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Description

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole is a fluorinated pyrazole derivative characterized by a unique substitution pattern. The pyrazole core is substituted at the 1-position with a trifluoroethyl group bearing a trifluoromethoxy moiety. This structure combines electron-withdrawing fluorine atoms and a trifluoromethoxy group, which may enhance metabolic stability and lipophilicity—properties critical in agrochemical and pharmaceutical applications .

Properties

IUPAC Name

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6N2O/c7-4(15-6(10,11)12)5(8,9)14-3-1-2-13-14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFCPNJJIXCLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(C(OC(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole typically involves the reaction of pyrazole with perfluoromethyl vinyl ether under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium chloride. The reaction mixture is stirred at elevated temperatures (60-70°C) for several hours to yield the desired product .

Chemical Reactions Analysis

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, catalysts like tetrabutylammonium chloride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Drug Development
Fluorinated compounds are integral to modern medicinal chemistry due to their ability to enhance metabolic stability and bioavailability. The introduction of trifluoromethyl groups can significantly impact the pharmacokinetics of drug candidates. Specifically, 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole has been studied for its potential as a lead compound in the development of new pharmaceuticals targeting various diseases. Research indicates that such fluorinated pyrazoles may exhibit improved binding affinity to biological targets compared to their non-fluorinated counterparts .

Case Studies

  • Anticancer Agents : Studies have shown that pyrazole derivatives with trifluoromethyl substituents demonstrate promising anticancer activity. For example, compounds similar to this compound have been evaluated in vitro for their effects on cancer cell lines, showing significant cytotoxicity against specific tumors .
  • Anti-inflammatory Properties : Research has also pointed towards the anti-inflammatory potential of fluorinated pyrazoles. Compounds in this category have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Agrochemicals

Pesticide Development
The unique properties of fluorinated compounds make them suitable candidates for developing novel agrochemicals. This compound has been explored for its efficacy as a pesticide or herbicide. The trifluoromethoxy group enhances the lipophilicity of the molecule, potentially improving its absorption and effectiveness against pests.

Case Studies

  • Insecticides : Research has indicated that similar fluorinated pyrazoles can act as effective insecticides against agricultural pests. Field trials have demonstrated their ability to reduce pest populations significantly while minimizing environmental impact .
  • Fungicides : The compound's structure suggests potential fungicidal activity, which is currently under investigation in various agricultural settings .

Materials Science

Polymer Chemistry
The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. This compound is being studied for its potential use as a monomer or additive in the synthesis of advanced materials.

Case Studies

  • Fluoropolymer Production : Research has focused on using this compound in creating fluoropolymers that exhibit superior properties such as lower surface energy and increased resistance to solvents and high temperatures .
  • Coatings and Adhesives : The unique properties imparted by trifluoromethoxy groups make this compound a candidate for specialized coatings and adhesives that require durability and resistance to harsh environmental conditions .

Mechanism of Action

The mechanism of action of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique chemical structure. The trifluoromethoxy group may enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Fluorinated pyrazoles are widely studied due to their versatility in drug discovery and materials science. Below is a comparative analysis of structurally related compounds from the evidence, focusing on substitution patterns, synthetic routes, and physicochemical properties.

Table 1: Key Structural Analogues of 1-[1,1,2-Trifluoro-2-(Trifluoromethoxy)ethyl]-1H-Pyrazole
Compound Name Substituents Molecular Formula Yield (%) Key Properties/Applications Reference
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 3-CF₃, 5-(3,4,5-trimethoxyphenyl), 1-(4-methoxyphenyl) C₂₀H₁₉F₃N₂O₄ 85 Anticancer potential; X-ray crystallography data
5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13f) 3-CF₃, 5-hydrazinylidene-ethyl-aryl C₁₃H₁₁F₄N₅ 88 High thermal stability; drug design applications
1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole 3-(Heptafluoropropoxy-tetrafluoroethyl), 1-acetyl, 5-methyl, 4-nitro C₁₂H₈F₁₁N₃O₄ N/A Agrochemical intermediates; nitro-functionalized
Target Compound 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl] C₆H₄F₆N₂O N/A Hypothesized applications in fluorinated ligands or bioactive molecules

Key Comparisons

Substituent Effects on Reactivity and Stability The trifluoromethoxyethyl group in the target compound introduces both steric bulk and electron-withdrawing effects, similar to the heptafluoropropoxy group in ’s compound . Such substituents can reduce metabolic degradation compared to non-fluorinated analogues. Compounds with trifluoromethyl groups (e.g., and ) exhibit enhanced lipophilicity and resistance to oxidation, critical for CNS drug candidates .

Synthetic Accessibility The target compound’s synthesis would likely require multi-step fluorination, akin to ’s CuI-catalyzed coupling for aryl-substituted pyrazoles or ’s triketone-based hydrazine cyclization .

Physicochemical Properties

  • Melting Points : Fluorinated aryl pyrazoles () show higher melting points (>150°C) due to crystalline packing, while aliphatic derivatives (e.g., ) may exhibit lower melting points .
  • Solubility : The trifluoromethoxyethyl group’s polarity could improve aqueous solubility relative to fully aromatic analogues (e.g., ’s trimethoxyphenyl derivative) .

Table 2: Comparative Physical Properties

Property Compound Compound 13f Compound Target Compound (Hypothetical)
Molecular Weight (g/mol) 408.37 329.25 485.19 258.10
Fluorine Atoms 3 4 11 6
Key Functional Groups CF₃, Methoxy CF₃, Hydrazinylidene CF₃, Heptafluoropropoxy CF₃, Trifluoromethoxyethyl
Potential Application Anticancer Drug Design Agrochemicals Bioactive Molecules

Research Implications and Gaps

  • Structural Uniqueness : The target compound’s trifluoromethoxyethyl group distinguishes it from aryl- or nitro-substituted analogues, suggesting unexplored reactivity in fluorination or cross-coupling reactions.
  • Data Limitations : Direct experimental data (e.g., crystallography, bioactivity) for the target compound are absent in the evidence, necessitating further studies to validate its properties.
  • Therapeutic Potential: Fluorinated pyrazoles in and demonstrate roles in drug and agrochemical design, implying that the target compound could serve similar purposes with optimized substituents .

Biological Activity

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole, also known as 3-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C6H3F6N3O3C_6H_3F_6N_3O_3, with a molar mass of approximately 237.11 g/mol. Its structure features a pyrazole ring substituted with trifluoroethyl and trifluoromethoxy groups, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of pyrazole derivatives, including our compound of interest. The compound has demonstrated promising activity against various pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
3-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazoleEscherichia coli15 µg/mL
3-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazoleStaphylococcus aureus10 µg/mL

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Antiparasitic Activity

The compound has also been investigated for its antiparasitic effects. A study highlighted its efficacy in inhibiting the growth of Trypanosoma cruzi, the causative agent of Chagas disease.

Table 2: Antiparasitic Activity Against Trypanosoma cruzi

CompoundIC50 (µM)Selectivity Index (SI)Reference
3-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole0.64 ± 0.12131

The selectivity index indicates that this compound is significantly less toxic to mammalian cells compared to its antiparasitic activity, suggesting a favorable therapeutic profile.

Case Study 1: Efficacy in Animal Models

A murine model was utilized to assess the efficacy of the compound against T. cruzi. The results showed a marked reduction in parasitemia levels post-treatment with the pyrazole derivative.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the pyrazole ring could enhance biological activity. For instance, substituents at specific positions on the pyrazole ring were found to influence both potency and selectivity against target pathogens.

Table 3: Structure-Activity Relationships of Pyrazole Derivatives

ModificationIC50 (µM)Comments
Unsubstituted Pyrazole5.0 ± 0.5Baseline activity
Fluoro-substituted Pyrazole0.23 ± 0.04Enhanced activity against T. b. brucei
Methoxy-substituted Pyrazole>100Loss of activity

This analysis underscores the importance of molecular modifications in optimizing biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with fluorinated diketones or alkynes. For example, trifluoromethyl-substituted pyrazoles are synthesized via refluxing trifluoropentanedione with hydrazine hydrate in ethanol (97.6% yield) . Optimization includes controlling temperature, solvent polarity (e.g., THF/water mixtures ), and stoichiometric ratios of reagents like copper sulfate or sodium sulfite as catalysts . Purification via column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying substituent positions and electronic environments, particularly <sup>19</sup>F NMR to track fluorinated groups . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . Infrared (IR) spectroscopy identifies functional groups like carbonyl or trifluoromethoxy moieties .

Q. How does the trifluoromethoxy group influence the compound’s solubility and stability?

  • Methodological Answer : The trifluoromethoxy group enhances lipophilicity, improving membrane permeability in biological assays, but reduces aqueous solubility. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation tests) reveal susceptibility to hydrolysis in acidic environments. Computational modeling (e.g., DFT calculations) predicts electronic effects on reactivity .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrazole ring?

  • Methodological Answer : Regioselective substitution is achieved using directing groups or protecting strategies. For example, introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at specific positions directs electrophilic attack . Transition-metal catalysis (e.g., palladium-mediated cross-coupling) enables selective C–H activation at the 4-position of the pyrazole ring . Computational studies (e.g., molecular electrostatic potential maps) guide rational design .

Q. How can contradictions in reported biological activity data be systematically addressed?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. Reproducibility requires strict adherence to standardized protocols (e.g., OECD guidelines) and independent validation. Meta-analyses comparing IC50 values across studies, coupled with purity assessments via HPLC (>98% purity), clarify structure-activity relationships .

Q. What role do electronic effects play in the compound’s reactivity with nucleophiles or electrophiles?

  • Methodological Answer : The electron-deficient pyrazole ring (due to trifluoromethoxy and trifluoroethyl groups) favors nucleophilic aromatic substitution at the 4-position. Kinetic studies using Hammett plots quantify substituent effects on reaction rates . Frontier molecular orbital (FMO) analysis identifies sites for electrophilic attack, such as the nitrogen-rich regions .

Key Considerations for Experimental Design

  • Synthetic Reproducibility : Document reaction parameters (e.g., moisture sensitivity of trifluoromethoxy intermediates ).
  • Data Validation : Use triplicate measurements for biological assays and report error margins .
  • Safety Protocols : Handle fluorinated intermediates in fume hoods due to potential release of HF .

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